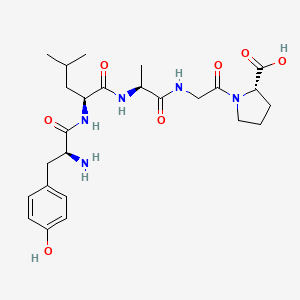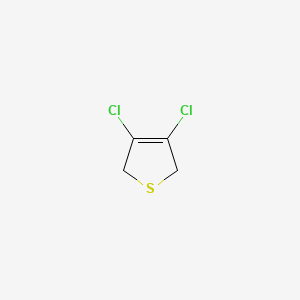![molecular formula C22H24N2O B14248613 N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide CAS No. 399032-57-6](/img/structure/B14248613.png)
N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide is a chemical compound that features an anthracene moiety. Anthracene derivatives are known for their applications in various fields, including organic electronics and photophysics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide typically involves the reaction of anthracene-9-carbaldehyde with an appropriate amine under controlled conditions. For instance, anthracene-9-carbaldehyde can react with 5-amino-3,4-dimethylisoxazole in ethanol to form the desired product . The reaction is usually carried out at elevated temperatures, and the progress is monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the anthracene moiety would yield anthraquinone derivatives, while reduction would produce the corresponding reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: Used in the development of organic electronic materials and photophysical studies.
Mecanismo De Acción
The mechanism of action of N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide involves its interaction with molecular targets such as enzymes and proteins. The anthracene moiety can intercalate with DNA, affecting its function and leading to various biological effects. The compound can also participate in electron transfer reactions, making it useful in photophysical studies .
Comparación Con Compuestos Similares
Similar Compounds
9-(Methylaminomethyl)anthracene: Similar in structure but lacks the propyl and enamide groups.
Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine: Contains an isoxazole moiety instead of the enamide group.
Uniqueness
N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide is unique due to its combination of the anthracene moiety with the propyl and enamide groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules and in the development of advanced materials.
Propiedades
Número CAS |
399032-57-6 |
|---|---|
Fórmula molecular |
C22H24N2O |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N-[3-(anthracen-9-ylmethylamino)propyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C22H24N2O/c1-16(2)22(25)24-13-7-12-23-15-21-19-10-5-3-8-17(19)14-18-9-4-6-11-20(18)21/h3-6,8-11,14,23H,1,7,12-13,15H2,2H3,(H,24,25) |
Clave InChI |
QJPKUYQXUJKDLO-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)NCCCNCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid](/img/structure/B14248540.png)

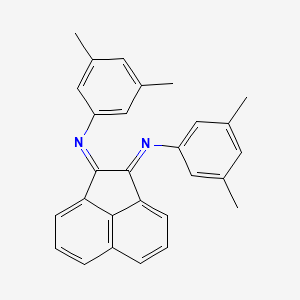



![1-Ethyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14248563.png)
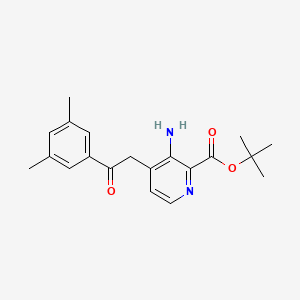
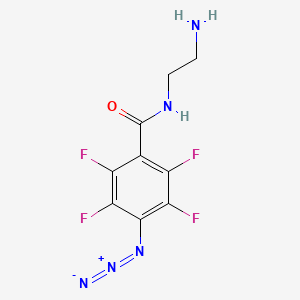
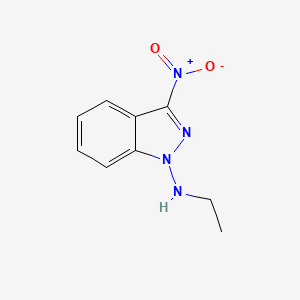
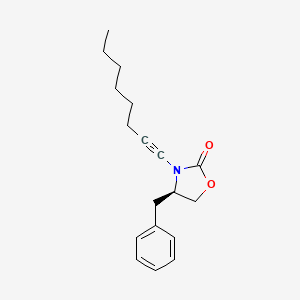
![Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]-](/img/structure/B14248597.png)
